tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate
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Overview
Description
tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate: is a compound commonly used in organic synthesis, particularly in the protection of amino groups. This compound is part of the broader class of tert-butyl carbamates, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the desired carbamate . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I, :CCl2, Bu3SnH
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions to occur without interference from the amino group .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize various peptides and proteins. It helps in the temporary protection of amino groups during peptide synthesis, ensuring that the desired peptide bonds are formed without unwanted side reactions .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate involves the formation of a stable carbamate bond with the amino group. This bond is resistant to various chemical conditions, allowing for selective reactions to occur. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethylenediamine
- 3-(Boc-amino)-1-propanol
Comparison: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate is unique in its ability to form stable carbamate bonds with amino groups, making it an excellent protecting group in organic synthesis. Compared to other similar compounds, it offers greater stability and selectivity under various reaction conditions .
Biological Activity
Tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate is an organic compound classified under carbamates, which are derivatives of carbamic acid. This compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetic properties. The compound's structure suggests it may exhibit significant biological activities, particularly as an intermediate in pharmaceutical synthesis.
The chemical formula for this compound is C9H18N2O2. Its structure includes a tert-butyl group, a carbamate moiety, and an aminoethylideneamino group. The presence of these functional groups can affect the compound's reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 174.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Lipophilicity | High |
This compound has shown potential in various biological activities, primarily through its interactions with enzymes and receptors. Its lipophilicity may enhance its ability to cross cell membranes, increasing its bioavailability and efficacy.
- Anticholinesterase Activity : Similar to other carbamates, this compound may exhibit reversible inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is significant in neurological contexts and could be explored for therapeutic applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of carbamate compounds can exhibit anti-inflammatory effects. For example, related compounds have demonstrated significant inhibition of inflammatory responses in vivo, which could be relevant for treating conditions like arthritis or asthma .
- Antimicrobial Activity : Research indicates that certain carbamate derivatives possess antimicrobial properties, potentially making them candidates for developing new antibiotics or antifungal agents.
Case Study 1: Anticholinesterase Activity
In a study examining the effects of a related carbamate on AChE activity, researchers found that the compound significantly inhibited AChE in vitro, leading to increased acetylcholine levels. This effect was dose-dependent and suggested potential therapeutic applications for cognitive enhancement or treatment of Alzheimer's disease.
Case Study 2: Anti-inflammatory Effects
A series of experiments evaluated the anti-inflammatory activity of various substituted benzamido phenylcarbamates derived from similar structures to this compound. These compounds exhibited promising results in reducing paw edema in carrageenan-induced inflammation models, with inhibition rates ranging from 39% to 54% compared to standard treatments like indomethacin .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from tert-butyl carbamate and appropriate amines. Variations in synthetic routes can lead to different derivatives with enhanced or modified biological activities.
Table 2: Related Compounds and Their Activities
Compound Name | CAS Number | Biological Activity |
---|---|---|
Tert-butyl 2-(methylamino)ethylcarbamate | 122734-32-1 | Anticholinesterase activity |
Tert-butyl (2-aminoethyl)carbamate hydrochloride | 79513-35-2 | Anti-inflammatory effects |
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | 117499-16-8 | Potential neuroprotective effects |
Properties
Molecular Formula |
C7H15N3O2 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |
InChI Key |
MROPCTMTKIHNFN-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)OC(C)(C)C)/N |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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